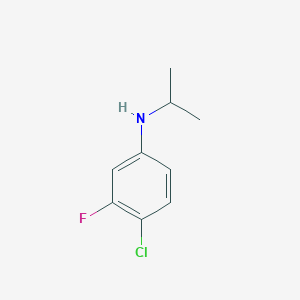

4-Chloro-3-fluoro-N-isopropylaniline

Overview

Description

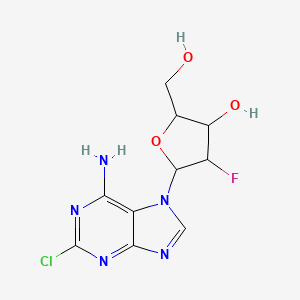

“4-Chloro-3-fluoro-N-isopropylaniline” is a chemical compound with the molecular formula C9H12FN . It is used as an intermediate in the synthesis of Flufenacet, a herbicide .

Synthesis Analysis

The synthesis of “4-Chloro-3-fluoro-N-isopropylaniline” involves a reduction process. The gas space is flushed three times with each of nitrogen and hydrogen, and the mixture is heated to from 80°=0 to 85° C with stirring and reduced at a hydrogen pressure of from 0.2 to 1.0 MPa .Molecular Structure Analysis

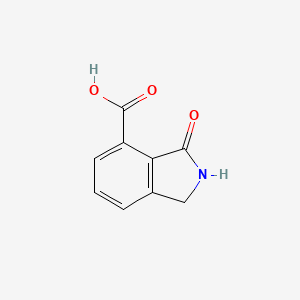

The molecular structure of “4-Chloro-3-fluoro-N-isopropylaniline” is represented by the InChI code: 1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-fluoro-N-isopropylaniline” include a molecular weight of 153.2 , and it is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C .Scientific Research Applications

Herbicide Development

4-Chloro-3-fluoro-N-isopropylaniline is utilized in the synthesis of certain herbicides. A derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has shown effectiveness as a selective herbicide. This derivative can be produced by reacting 3-chloro-4-isopropylaniline with specific carboxylic acid halide derivatives (Hoppenstand & Hsiao, 1988).

Cytochrome P450 Catalyzed Reactions

In a study focusing on cytochrome P450 catalyzed reactions, 4-Chloro-3-fluoro-N-isopropylaniline was investigated using density functional theory. This research provided insights into the hydroxylation processes of this compound, indicating its potential utility in biochemical pathways and drug metabolism studies (Dongmei & Jianyong, 2011).

Photodehalogenation Studies

Studies on the photodehalogenation of haloanilines, including 4-Chloro-3-fluoro-N-isopropylaniline, have provided valuable insights into the generation of phenyl cations and benzyne intermediates. This research is crucial for understanding the photophysics and chemistry of such compounds, which can be applied in the design of less phototoxic drugs and other chemical processes (Protti et al., 2012).

Catalytic Activity in Chemical Synthesis

The compound has been used in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These have demonstrated significant catalytic activity in cross-coupling reactions such as the Heck and Suzuki reactions, which are vital in organic synthesis (Aydemir et al., 2009).

Photochemical Synthesis Applications

4-Chloro-3-fluoro-N-isopropylaniline has also been involved in photochemical synthesis studies. It has been used in the synthesis of rearranged aminoalkylanilines, indicating its utility in complex organic synthesis processes (Guizzardi et al., 2003).

Safety And Hazards

“4-Chloro-3-fluoro-N-isopropylaniline” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name |

4-chloro-3-fluoro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMRXHROKEPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-N-isopropylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.